molecular formula C7H12N2O B1344669 (1-isopropyl-1H-pyrazol-3-yl)methanol CAS No. 1007513-29-2

(1-isopropyl-1H-pyrazol-3-yl)methanol

Cat. No. B1344669
Key on ui cas rn: 1007513-29-2
M. Wt: 140.18 g/mol
InChI Key: ZSTOEPVCZPKMDO-UHFFFAOYSA-N
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Patent
US08841455B2

Procedure details

To methyl 1-isopropyl-1H-pyrazole-3-carboxylate (5.0 g, 29.7 mmol) in anhydrous ether (0.5M, 60 mL) at 0° C. was added lithium aluminum hydride (32.7 mL, 32.7 mmol). The cold bath was removed and the mixture stirred for 3 hours. The mixture was poured slowly into an Erlenmeyer flask containing cold (0° C.) Rochelle's salt solution (1 L). After stirring for 1 hour, the mixture was diluted with Et2O (200 mL). The organic phase was separated, and the aqueous phase was further extracted with Et2O. The combined extracts were concentrated and dried under high vacuum to afford (1-isopropyl-1H-pyrazol-3-yl)methanol (3.45 g, 83% yield) as a clear oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
32.7 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([N:4]1[CH:8]=[CH:7][C:6]([C:9](OC)=[O:10])=[N:5]1)([CH3:3])[CH3:2].[H-].[Al+3].[Li+].[H-].[H-].[H-]>CCOCC>[CH:1]([N:4]1[CH:8]=[CH:7][C:6]([CH2:9][OH:10])=[N:5]1)([CH3:3])[CH3:2] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(C)N1N=C(C=C1)C(=O)OC
Name
Quantity
32.7 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
60 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cold bath was removed
ADDITION
Type
ADDITION
Details
The mixture was poured slowly into an Erlenmeyer flask
ADDITION
Type
ADDITION
Details
containing cold (0° C.) Rochelle's salt solution (1 L)
STIRRING
Type
STIRRING
Details
After stirring for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
the mixture was diluted with Et2O (200 mL)
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was further extracted with Et2O
CONCENTRATION
Type
CONCENTRATION
Details
The combined extracts were concentrated
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)N1N=C(C=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 3.45 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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